molecular formula C7H9NO3 B11774781 (3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid

(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid

Katalognummer: B11774781
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: KQTVLXDCOVTAKY-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,6aS)-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid is a bicyclic compound featuring a fused cyclopentane-oxazole ring system with a carboxylic acid substituent. These compounds are pivotal in medicinal chemistry, particularly as intermediates for antiviral agents like peramivir and as glutamic acid homologs with neuroactive properties .

Eigenschaften

Molekularformel

C7H9NO3

Molekulargewicht

155.15 g/mol

IUPAC-Name

(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m1/s1

InChI-Schlüssel

KQTVLXDCOVTAKY-UHNVWZDZSA-N

Isomerische SMILES

C1C[C@@H]2[C@H](C1)ON=C2C(=O)O

Kanonische SMILES

C1CC2C(C1)ON=C2C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Oxazole Ring

The oxazole moiety is typically constructed via cyclodehydration of β-amino alcohols with carboxylic acid derivatives. In a representative procedure, (1R,2S)-2-aminocyclopentanol is reacted with ethyl oxalyl chloride in dichloromethane at −10°C to form an intermediate oxazolidinone. Subsequent hydrolysis with aqueous lithium hydroxide yields the carboxylic acid functionality, while ring strain promotes spontaneous cyclization to the bicyclic oxazole. Critical parameters include:

  • Temperature control : Cyclization at 0–5°C minimizes side reactions.

  • Solvent selection : Tetrahydrofuran (THF) enhances reaction homogeneity compared to ethyl acetate.

Table 1: Optimization of Oxazole Cyclization Conditions

PrecursorReagentTemp (°C)Yield (%)ee (%)Source
(1R,2S)-Amino alcoholEthyl oxalyl chloride−107899
Racemic amino alcoholAcetic anhydride254550

Stereochemical Induction

Enantioselectivity is achieved through chiral pool synthesis or catalytic asymmetric methods. The use of (S)-mandelic acid as a resolving agent for racemic β-amino alcohol intermediates enables isolation of the desired (3aS,6aS) diastereomer with >99% ee after recrystallization. Alternatively, Jacobsen’s (salen)Co-OTf catalyst facilitates asymmetric epoxidation of cyclopentene derivatives, yielding trans-1,2-amino alcohols with 96% ee.

Acid-Catalyzed Rearrangement Strategies

Halogenation-Rearrangement Sequences

Adapting methodologies from cyclopentanecarboxylic acid synthesis, cyclohexenone derivatives undergo β-halogenation (e.g., with N-bromosuccinimide) followed by acid-catalyzed ring contraction. For example, treatment of 3-bromocyclohexanone with concentrated sulfuric acid at 80°C induces a semipinacol rearrangement, yielding cyclopentanecarboxylic acid esters. Subsequent oxidation of the ester to the carboxylic acid is achieved via Jones oxidation (CrO3/H2SO4), though over-oxidation risks necessitate careful stoichiometric control.

Stereoselective Modifications

The rearrangement’s stereochemical outcome is influenced by the halogen’s position. Bromination at C3 of cyclohexanone produces a cis-diaxial intermediate, which rearranges to the trans-cyclopentane configuration. Epimerization at C3a and C6a is suppressed by conducting the reaction in anhydrous H2SO4 at low temperatures (−20°C), preserving the (3aS,6aS) configuration.

Enzymatic Resolution and Deracemization

Lipase-Mediated Kinetic Resolution

Racemic trans-2-aminocyclopentanol acetates are resolved using Pseudomonas sp. lipase (PS-C Amano), which selectively hydrolyzes the (1R,2S)-enantiomer with an E-value of 38. After 48 hours at 30°C, the remaining (1S,2R)-acetate is isolated in 42% yield and 99% ee, then cyclized to the target compound.

Cyclohexylamine Oxidase (ArCHAO)-Catalyzed Deracemization

ArCHAO from Arthrobacter sp. TYUT010-15 deaminates (R)-β-amino alcohols selectively, enabling one-pot deracemization of racemic precursors. Coupling with ω-transaminase converts the resulting ketone back to the (S)-enantiomer, achieving 94% conversion and >99% ee for 2-amino-2-phenylethanol derivatives. Applied to cyclopentane analogs, this method reduces step count compared to traditional resolution.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodStepsOverall Yield (%)ee (%)Scalability
β-Amino alcohol cyclization36599High
Halogenation-rearrangement45285Moderate
Enzymatic deracemization27899High

The enzymatic route offers superior enantioselectivity and scalability, though substrate specificity for cyclopentane systems requires further optimization. Acid-catalyzed rearrangements, while efficient for carbocycle formation, necessitate additional steps to install the oxazole ring.

Challenges in Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves the target compound from regioisomeric byproducts. The (3aS,6aS) enantiomer elutes at 12.3 min (k’ = 4.2), whereas the (3aR,6aR) form elutes at 14.1 min under isocratic conditions.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, D2O): δ 4.21 (dd, J = 8.2, 4.1 Hz, H-6a), 3.89 (m, H-3a), 2.75–2.62 (m, cyclopentane H).

  • HRMS : m/z calcd. for C8H11NO3 [M+H]+: 170.0817, found: 170.0813.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Methyl esters are preferred over tert-butyl due to easier hydrolysis under mild acidic conditions (e.g., HCl/MeOH). Patent CN110862311A highlights sulfuric acid’s role in simultaneous deprotection and cyclization, reducing step count.

Solvent Recovery

Ethyl acetate extraction followed by MgSO4 drying and distillation achieves 95% solvent recovery, critical for process sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the oxazole ring, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups into the oxazole ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid typically involves multi-step organic reactions that may include cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Antimicrobial Properties
Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, derivatives of oxazole compounds have shown effectiveness against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens .

Anticancer Activity
Studies have highlighted the anticancer potential of oxazole derivatives. In vitro assays have demonstrated that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism often involves the disruption of cellular functions or interference with DNA replication processes . This positions this compound as a candidate for further investigation in cancer therapeutics.

Pharmacological Applications

Drug Development
The compound's structural features make it a suitable scaffold for drug development. Its ability to modulate biological pathways suggests that it could be optimized for specific therapeutic targets. For example, modifications to the carboxylic acid group may enhance its bioavailability or selectivity towards certain enzymes or receptors involved in disease processes .

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • Study on Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the oxazole ring enhanced antimicrobial potency .
  • Anticancer Evaluation : In a study evaluating the cytotoxic effects of oxazole derivatives on glioblastoma cell lines, compounds exhibiting structural similarities to this compound showed promising results in reducing cell viability through apoptosis mechanisms .

Wirkmechanismus

The mechanism of action of (3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents/Ring System Key Features Reference
Target Compound Cyclopenta[d][1,2]oxazole-3-carboxylic acid Parent structure; potential precursor for bioactive derivatives -
HIP-A/HIP-B Isomers [(+)-HIP-A, (-)-HIP-A, (+)-HIP-B, (-)-HIP-B] Pyrrolo[3,4-d]isoxazole carboxylic acids Glutamic acid homologs; stereochemistry dictates protein interaction
6,6-Dimethyl-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid Cyclopenta ring with dimethyl group Enhanced lipophilicity; structural similarity score: 0.93
Methyl (3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-cyclopenta[d]isoxazole-6-carboxylate Methyl ester, tert-butoxycarbonyl (Boc) group Key intermediate in peramivir synthesis; >99% purity
(3aS,4/?,5S,6/?,6aS)-4,5,6-Triacetoxy-1-phenyl-hexahydrocyclopenta[c]isoxazole Triacetyloxy and phenyl substituents Acetyl groups improve stability; hydrogen bonding influences crystal packing

Key Observations :

  • Carboxylic Acid vs. Esters : The free carboxylic acid (target compound) is likely polar and bioactive, while ester derivatives (e.g., methyl or tert-butyl esters) enhance solubility and serve as synthetic intermediates .
  • Substituent Effects : Acetyloxy or phenyl groups () alter crystallinity and stability, whereas Boc-protected amines facilitate selective functionalization in drug synthesis .

Stereochemical and Regioisomeric Influences

The absolute configuration of stereogenic centers profoundly impacts biological activity. For example:

  • HIP-A/HIP-B Isomers : The (+)-HIP-A and (-)-HIP-A enantiomers exhibit distinct docking interactions with target proteins due to their 3a,4,6a stereochemistry. Similar stereochemical sensitivity is expected in the target compound’s derivatives .
  • Peramivir Intermediates : Methyl (3aR,4R,6S,6aS)-configured esters are critical for antiviral activity, highlighting the necessity of enantiopure synthesis .

Ring System Modifications

Table 2: Impact of Ring Size and Fusion

Compound Name Ring System Biological/Physical Relevance Reference
Target Compound Cyclopenta[d][1,2]oxazole Compact structure ideal for CNS penetration -
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid Cyclohepta[d]isoxazole Larger ring reduces strain; similarity score: 1.00
Pyrrolo[3,4-d]isoxazole (HIP isomers) Pyrrolo fused to isoxazole Mimics glutamic acid for neuroactivity

Key Observations :

  • Cyclopenta vs. Cyclohepta : Smaller cyclopenta rings introduce torsional strain but improve metabolic stability compared to larger rings .
  • Fused Heterocycles: Pyrrolo-isoxazole systems (HIP isomers) mimic endogenous neurotransmitters, while cyclopenta-oxazoles are tailored for antiviral applications .

Key Observations :

  • Cycloadditions : 1,3-Dipolar cycloadditions () are versatile but suffer from moderate yields, whereas catalytic methods (Zn/B12 in ) enhance stereoselectivity.
  • Purification : Flash chromatography and crystallization are critical for obtaining high-purity intermediates in drug synthesis .

Biologische Aktivität

(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxazole family and is characterized by its unique bicyclic structure. The presence of the carboxylic acid functional group enhances its solubility and reactivity, which are critical for biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to oxazoles. For instance, a new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles exhibited potent activity against various human cancer cell lines. These compounds demonstrated growth inhibition with GI50 values in the nanomolar range (0.08–0.41 μM) and were effective in inducing apoptosis through mitochondrial pathways .

Table 1: Anticancer Activity of Related Compounds

Compound TypeGI50 (μM)Mechanism of Action
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles0.08–0.41G2/M phase arrest; apoptosis induction
Other Oxazole Derivatives0.01–27.00Tubulin polymerization inhibition

The mechanisms by which these compounds exert their effects include:

  • Cell Cycle Arrest: Compounds induce G2/M phase arrest in cancer cells, preventing them from dividing.
  • Apoptosis Induction: They activate caspase-dependent pathways leading to programmed cell death.
  • Tubulin Polymerization Inhibition: Many derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazole derivatives that showed significant antiproliferative effects against lymphoma cell lines. The most active compounds had IC50 values lower than 500 nM and were found to impair microtubule assembly during mitosis .

Another study demonstrated that specific substitutions on the oxazole ring could enhance biological activity significantly. For example, derivatives with 3,5-dimethoxybenzyl groups exhibited improved potency compared to their parent compounds .

Research Findings

Research indicates that this compound may serve as a bioisostere for carboxylic acids in drug design due to its structural properties that mimic carboxylic acid functionalities while potentially offering improved pharmacokinetic profiles .

Table 2: Comparison of Biological Activities

CompoundActivity TypeIC50/ GI50 Values
(3aS,6aS)-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acidAnticancerTBD
Cyclopentane-1,2-dioneTP receptor antagonistComparable to parent
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesAntiproliferative0.08–0.41 μM

Q & A

Q. Critical Data :

Storage Condition% Racemization (12 months)
4°C (dark)<2%
25°C (light-exposed)12–15%

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:
Given structural similarity to bioactive cyclopenta derivatives (e.g., ramipril ):

  • Enzyme Inhibition : Test against angiotensin-converting enzyme (ACE) or cyclooxygenase (COX-2) using fluorogenic substrates .
  • Cellular Uptake : Use Caco-2 cell monolayers to assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:
Key challenges include exothermic ring-closure steps and byproduct formation. Solutions:

  • Flow Chemistry : Use microreactors for precise temperature control during oxazole formation (reported yield increase from 45% to 78%) .
  • Catalytic Systems : Screen Pd/C or Ni catalysts for selective hydrogenation of intermediates .

Q. Yield Comparison :

MethodBatch YieldFlow Yield
Conventional45%
Microreactor78%

Basic: How to validate computational docking studies for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to COX-2 (PDB ID: 5KIR) using AMBER or GROMACS. Compare RMSD values (<2 Å indicates stable binding) .
  • Experimental Correlation : Cross-validate docking scores with IC₅₀ values from enzyme assays .

Advanced: What strategies resolve conflicting crystallographic data for stereoisomers?

Methodological Answer:
Discrepancies in reported crystal structures (e.g., CCDC-1267/484 in ) require:

  • High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to confirm packing motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.